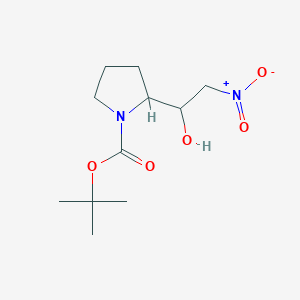

Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate

Overview

Description

Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H20N2O5 . It is also known as 1-Pyrrolidinecarboxylic acid, 2-(1-hydroxy-2-nitroethyl)-, 1,1-dimethylethyl ester .

Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate include a molecular weight of 260.29 . Further details about its physical and chemical properties are not provided in the search results.Scientific Research Applications

Asymmetric Synthesis and Molecular Structures

Enantioselective Synthesis : A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, including compounds related to Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate, using a nitrile anion cyclization strategy has been detailed. This synthesis achieved a high overall yield and is applicable to both electronically neutral and rich substituted phenyl substrates (Chung et al., 2005).

Crystal Structure Analysis : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized and characterized using X-ray diffraction studies. This work provides insights into the structure of compounds in the same family as Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate (Naveen et al., 2007).

Radioprotective Effects

- Radioprotective Properties : Novel chiral nitronyl nitroxyl radicals related to Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate have been synthesized and evaluated for cytotoxic and radioprotective effects. These studies contribute to the development of new radioprotectors, highlighting potential therapeutic applications (Qin et al., 2009).

Stability and Redox Properties

- Redox Stability : Nitroxides like Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate are used in biophysics and biomedical research. Their redox properties, crucial for these applications, depend on ring size and substituents. The stability of these nitroxides to chemical reduction has been studied, which is vital for their use as molecular probes (Zhurko et al., 2020).

Supramolecular Arrangements

- Weak Intermolecular Interactions : A study on 3-oxopyrrolidines, structurally related to Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate, revealed the role of weak interactions like CH⋯O/CH⋯π in controlling molecule conformation and forming supramolecular assemblies. This research provides insights into the structural arrangement of related compounds (Samipillai et al., 2016).

Synthesis of Polyfluoroalkylated Proinols

- Chiral Synthesis : The reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate, a compound similar to Tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate, leads to the formation of (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate. This method demonstrates high diastereoselectivities, which are crucial for the synthesis of polyfluoroalkylated proinols (Funabiki et al., 2008).

properties

IUPAC Name |

tert-butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(15)12-6-4-5-8(12)9(14)7-13(16)17/h8-9,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYKPQQEGGXZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745315 | |

| Record name | tert-Butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

213669-43-3 | |

| Record name | tert-Butyl 2-(1-hydroxy-2-nitroethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

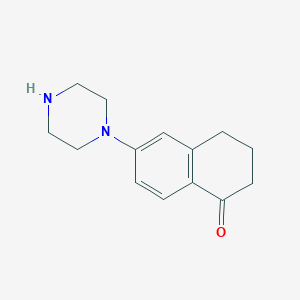

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1510634.png)